N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]spiro[2.4]heptane-2-carboxamide
Description
N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]spiro[24]heptane-2-carboxamide is a synthetic organic compound that features a unique spirocyclic structure
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]spiro[2.4]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c20-14(12-9-15(12)5-1-2-6-15)16-7-8-19-10-17-18-13(19)11-3-4-11/h10-12H,1-9H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDYELZVGNGVCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC2C(=O)NCCN3C=NN=C3C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]spiro[2.4]heptane-2-carboxamide typically involves multiple steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents.
Attachment of the cyclopropyl group: This step involves the alkylation of the triazole ring with cyclopropyl halides under basic conditions.
Spirocyclic ring formation: The spirocyclic structure is formed by a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with the triazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]spiro[2.4]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]spiro[2.4]heptane-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of novel materials with unique mechanical or electronic properties.
Biological Studies: Investigation of its effects on cellular processes and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]spiro[2.4]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]spiro[2.4]heptane-2-carboxamide: shares structural similarities with other spirocyclic compounds and triazole derivatives.
Spiro[2.4]heptane derivatives: Compounds with similar spirocyclic structures but different functional groups.
1,2,4-Triazole derivatives: Compounds with the same triazole ring but different substituents.
Uniqueness
- The combination of the spirocyclic structure with the 1,2,4-triazole ring and the cyclopropyl group makes this compound unique. This unique structure may confer specific properties, such as enhanced stability or selectivity for certain biological targets, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
